molecular formula C15H17FNO2P B5851271 3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate

3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate

Cat. No. B5851271
M. Wt: 293.27 g/mol
InChI Key: FQTDYNKXUAXPMR-UHFFFAOYSA-N
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Description

3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate, also known as DFMP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DFMP is a phosphonate ester and belongs to the class of organophosphorus compounds. It possesses unique chemical and physical properties that make it an ideal candidate for various scientific studies.

Mechanism of Action

3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate exerts its inhibitory effect on CTP:phosphocholine cytidylyltransferase by binding to the enzyme's active site and blocking the access of its substrate, CTP. This results in the inhibition of phosphatidylcholine synthesis, which in turn affects various cellular processes that are dependent on this lipid.
Biochemical and Physiological Effects:
3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate has been shown to have various biochemical and physiological effects. In addition to its inhibitory effect on CTP:phosphocholine cytidylyltransferase, 3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate has also been shown to inhibit the activity of other enzymes that are involved in phospholipid biosynthesis. 3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate has also been shown to affect the lipid composition of cell membranes, which can have an impact on membrane fluidity and permeability. Furthermore, 3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate is its high potency and specificity towards CTP:phosphocholine cytidylyltransferase. This makes it an ideal tool for studying the role of this enzyme in various cellular processes. However, 3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate has some limitations as well. It is a highly toxic compound and requires careful handling in the laboratory. Furthermore, its inhibitory effect on other enzymes involved in phospholipid biosynthesis can complicate the interpretation of experimental results.

Future Directions

3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate has a wide range of potential applications in scientific research. Some of the future directions for research on 3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate include studying its effect on other cellular processes such as autophagy and lipid metabolism. Furthermore, 3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate can be modified to improve its selectivity and potency towards specific enzymes, making it an even more valuable tool for studying phospholipid biosynthesis. Finally, 3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate can be used as a lead compound for the development of novel anticancer agents that target phospholipid metabolism in cancer cells.

Synthesis Methods

3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate can be synthesized through a multistep process that involves the reaction of 3,5-dimethylphenol with 4-fluoroaniline to form 3,5-dimethylphenyl N-(4-fluorophenyl) amine. This intermediate is then reacted with methyl chloroformate and triethylamine to form the corresponding methyl ester. Finally, the phosphonate ester is obtained by the reaction of the methyl ester with phosphorus trichloride and triethylamine.

Scientific Research Applications

3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its use as a probe for studying the activity of enzymes that are involved in the biosynthesis of phospholipids. 3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate has been shown to be a potent inhibitor of the enzyme CTP:phosphocholine cytidylyltransferase, which is involved in the synthesis of phosphatidylcholine, a major component of cell membranes. 3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate has also been used as a tool for studying the role of phospholipids in various cellular processes such as cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

N-[(3,5-dimethylphenoxy)-methylphosphoryl]-4-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FNO2P/c1-11-8-12(2)10-15(9-11)19-20(3,18)17-14-6-4-13(16)5-7-14/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTDYNKXUAXPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OP(=O)(C)NC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FNO2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,5-dimethylphenoxy)-methylphosphoryl]-4-fluoroaniline

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